BenchChemオンラインストアへようこそ!

Deoxycholic Acid

Membrane biochemistry Lipid metabolism Pharmaceutical formulation

Choose Deoxycholic acid (DCA) for unmatched lipid bilayer disruption and protein solubilization protocols. Its unique 3α,12α-dihydroxy structure ensures the highest hydrophobicity index among common bile acids, driving superior cholesterol solubilization (rank-order: NaDC > NaCDC > NaC > NaUDC) and a lower CMC than cholate. DCA alone induces rapid apoptosis (<12h) in HCT116 cells, a response absent with UDCA or CA. It is the only bile acid with FDA-approved injectable adipocytolysis (KYBELLA), supported by synthetic, animal-origin-free manufacturing per US Patent 8,242,294. For apoptosis studies, membrane protein extraction, or cholestasis models, DCA is the uncompromising choice.

Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
CAS No. 83-44-3
Cat. No. B1670251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxycholic Acid
CAS83-44-3
Synonyms12beta-Isomer Deoxycholic Acid
3beta-Isomer Deoxycholic Acid
5alpha-Isomer Deoxycholic Acid
Acid, 5alpha-Isomer Deoxycholic
Acid, Choleic
Acid, Deoxycholic
Acid, Desoxycholic
Acid, Dihydroxycholanoic
Acid, Lagodeoxycholic
Choleic Acid
Deoxycholate
Deoxycholate, Sodium
Deoxycholic Acid
Deoxycholic Acid, 12beta Isomer
Deoxycholic Acid, 12beta-Isomer
Deoxycholic Acid, 3beta Isomer
Deoxycholic Acid, 3beta-Isomer
Deoxycholic Acid, 5alpha Isomer
Deoxycholic Acid, 5alpha-Isomer
Deoxycholic Acid, Disodium Salt
Deoxycholic Acid, Magnesium (2:1) Salt
Deoxycholic Acid, Monoammonium Salt
Deoxycholic Acid, Monopotassium Salt
Deoxycholic Acid, Monosodium Salt
Deoxycholic Acid, Sodium Salt, 12beta-Isomer
Desoxycholic Acid
Dihydroxycholanoic Acid
Lagodeoxycholic Acid
Sodium Deoxycholate
Molecular FormulaC24H40O4
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1
InChIKeyKXGVEGMKQFWNSR-LLQZFEROSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySOLUBILITY IN WATER: GREATER THAN 333 G/L @ 15 °C /NA SALT/
@ 15 °C: 0.24 G/L IN WATER, 220.7 G/L IN ALC, IN ETHER: 1.16 G/L, IN CHLOROFORM: 2.94 G/L, IN BENZENE: 0.12 G/L, IN ACETONE: 10.46 G/L, IN GLACIAL ACETIC ACID: 9.06 G/L;  SOL IN SOLN OF ALKALI HYDROXIDES OR CARBONATES
water solubility = 43.6 mg/l @ 20 °C
0.0436 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deoxycholic Acid (CAS 83-44-3): Technical Procurement Guide for a Secondary Bile Acid with Quantifiable Detergency and Cytolytic Activity


Deoxycholic acid (DCA; CAS 83-44-3) is a secondary bile acid, a dihydroxy steroid acid (3α,12α-dihydroxy-5β-cholan-24-oic acid), formed endogenously by bacterial 7α-dehydroxylation of the primary bile acid cholic acid in the intestinal tract [1]. It is distinguished from its primary bile acid precursors and other dihydroxy analogs by its specific hydroxylation pattern, which confers a unique amphipathic profile. This profile dictates its function as a potent biological detergent and a cytolytic agent, underpinning its established use in laboratory protein solubilization protocols and its FDA-approved pharmaceutical application for localized adipocytolysis [2].

Why Substituting Deoxycholic Acid (CAS 83-44-3) with Other Bile Acids Risks Experimental or Therapeutic Failure


In-class substitution of deoxycholic acid with other common bile acids like cholic acid (CA), chenodeoxycholic acid (CDCA), or ursodeoxycholic acid (UDCA) is highly likely to result in functional failure. While all share the fundamental steroid nucleus, subtle differences in the number and stereochemistry of their hydroxyl groups profoundly alter their physicochemical and biological properties. Specifically, DCA's dihydroxy structure (3α,12α) makes it more hydrophobic and a more potent detergent than trihydroxy CA but less toxic than monohydroxy lithocholic acid [1]. Its distinct hydrophobicity index directly correlates with its enhanced capacity for cholesterol solubilization and membrane disruption compared to its analogs, meaning a simple substitution will yield non-equivalent detergent strength, altered micelle formation dynamics, and divergent biological outcomes such as apoptosis induction versus growth arrest [2][3]. The following quantitative evidence underscores why DCA cannot be considered interchangeable with other bile acids.

Deoxycholic Acid (CAS 83-44-3) vs. Analogs: A Quantitative Evidence Guide for Informed Procurement


Superior Cholesterol Solubilization Capacity: Deoxycholic Acid vs. Ursodeoxycholic, Chenodeoxycholic, and Cholic Acids

Deoxycholic acid (as its sodium salt, NaDC) exhibits the highest capacity for solubilizing cholesterol among four common bile salts. A comparative transport study demonstrated that the solubilizing power for cholesterol follows a clear rank order: NaDC > NaCDC (sodium chenodeoxycholate) > NaC (sodium cholate) > NaUDC (sodium ursodeoxycholate) [1]. This differential performance directly correlates with the empirical hydrophobicity index of the bile acids, confirming that DCA's structure provides a quantifiable advantage for applications requiring robust lipid handling.

Membrane biochemistry Lipid metabolism Pharmaceutical formulation

Higher Critical Micelle Concentration (CMC) Differential: Deoxycholate vs. Cholate and Chenodeoxycholate

The critical micelle concentration (CMC) is a key determinant of detergent efficiency and is not uniform across bile acids. Micro-calorimetric titration experiments provide precise CMC values for their sodium salts: Sodium deoxycholate (NaDC) has a CMC of 5.3 ± 0.2 mM, which is significantly lower than sodium cholate (NaC) at 18.4 ± 0.6 mM and moderately lower than sodium chenodeoxycholate (NaCDC) at 7.0 ± 0.2 mM [1]. This indicates that DCA requires a much lower concentration to form micelles compared to CA, and a lower concentration compared to CDCA, making it a more potent and efficient detergent at a given molar concentration.

Protein purification Membrane protein extraction Surfactant science

Divergent Biological Outcomes: Apoptosis Induction vs. Cytostatic Growth Arrest

In a comparative study on tumor cell lines, deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) were the only bile acids capable of inducing apoptosis, characterized by distinct morphological changes. In contrast, ursodeoxycholic acid (UDCA) did not induce apoptosis but instead inhibited cell proliferation, causing growth arrest [1]. Specifically, DCA and CDCA could induce apoptosis in human colon cancer cells (HCT116) in less than 12 hours, while UDCA and other less hydrophobic bile acids caused growth arrest [2]. This functional divergence highlights that DCA's mechanism of action is fundamentally different from that of UDCA, making them non-interchangeable for studies on programmed cell death or chemoprevention.

Cancer research Cell biology Apoptosis mechanisms

Quantifiably Higher In Vivo Hepatotoxicity: Deoxycholic Acid vs. Cholic Acid

A comparative in vivo study in rats established a clear hepatotoxicity hierarchy among bile acids based on hydroxylation status. Deoxycholic acid (DCA), a dihydroxy bile acid, was found to be the most hepatotoxic compound tested at both 0.5% and 1% dietary doses, inducing liver damage and lipid peroxidation [1]. In stark contrast, trihydroxy cholic acid (CA) was the least hepatotoxic and cholestatic. An accompanying in vitro experiment confirmed that only DCA, at a concentration of 1 mM, induced significant cellular lysis of hepatocytes, whereas CA and lithocholic acid (LCA) did not [1]. This quantitative difference in hepatotoxicity profile is a critical selection criterion for in vivo disease modeling or safety assessments.

Toxicology Hepatology In vivo pharmacology

Synthetic, Non-Animal Origin Provides Supply Chain and Regulatory Advantage

Patented synthetic routes (e.g., US Patent 8,242,294 and related filings) describe the preparation of deoxycholic acid and its compositions that are entirely free of animal-origin moieties and pyrogenic contaminants [1][2]. This is a crucial differentiator from naturally sourced bile acids, which may carry risks of adventitious agents (e.g., prions, viruses), batch-to-batch variability, and the presence of pyrogens (endotoxins). The patent-protected synthetic process enables the production of highly pure, consistent DCA that meets stringent pharmaceutical-grade specifications (e.g., ≥98.5% purity by HPLC) required for injectable drug products like KYBELLA .

Pharmaceutical manufacturing GMP production Regulatory compliance

Unique FDA-Approved Indication as an Injectable Cytolytic Agent for Submental Fat Reduction

Deoxycholic acid is the active pharmaceutical ingredient in KYBELLA (deoxycholic acid) injection, which received FDA approval in 2015 for a specific and unprecedented indication: the improvement in appearance of moderate to severe convexity or fullness associated with submental fat (double chin) in adults [1]. This approval is based on a novel mechanism of action—localized adipocytolysis via cell membrane disruption—that is unique to DCA among the bile acid class when injected subcutaneously. While other bile acids have therapeutic uses (e.g., UDCA for gallstone dissolution, CDCA for cerebrotendinous xanthomatosis), none share this FDA-approved application or the validated, proprietary formulation and injection protocol that enable its safe and effective clinical use for body contouring [2].

Aesthetic medicine Drug repositioning Clinical pharmacology

Procurement-Driven Application Scenarios for Deoxycholic Acid (CAS 83-44-3) Based on Quantifiable Differentiation


1. Biochemical Assays Requiring Maximal Lipid or Membrane Protein Solubilization

As demonstrated by its rank-order superiority in cholesterol solubilization (NaDC > NaCDC > NaC > NaUDC) and its lower CMC compared to cholate, deoxycholic acid is the optimal choice for protocols requiring efficient and robust disruption of lipid bilayers or the extraction of integral membrane proteins [1]. Using DCA minimizes the amount of detergent needed, reducing potential interference with downstream applications like mass spectrometry or enzymatic assays. This makes it a preferred reagent for cell lysis buffers, RIPA buffer formulation, and the preparation of membrane protein complexes where complete solubilization is critical .

2. In Vitro Modeling of Apoptosis and Cytotoxicity

For researchers investigating the molecular mechanisms of apoptosis, DCA provides a reliable and well-characterized pro-apoptotic stimulus. Its ability to induce rapid apoptosis (<12h) in cell lines like HCT116, a property not shared by the cytostatic UDCA or the ineffective CA, makes it an indispensable tool compound for studies on cell death signaling, cancer biology, and the role of hydrophobic stress in cellular toxicity [2][3]. Its use ensures a consistent and potent apoptotic response for positive controls in experimental assays.

3. In Vivo Models of Cholestatic Liver Injury and Hepatotoxicity

Given its quantifiably high hepatotoxicity profile in rodents—inducing lipid peroxidation and liver damage at dietary doses where CA is inert—DCA is the bile acid of choice for researchers establishing animal models of cholestasis or bile acid-induced liver injury [4]. This well-documented in vivo effect allows for the standardized study of hepatoprotective compounds, the pathophysiology of cholestatic diseases, and the enterohepatic circulation's role in liver health. Using a less toxic analog like CA would fail to recapitulate the desired disease phenotype.

4. Pharmaceutical Development of Injectable Cytolytic or Adipolytic Formulations

Deoxycholic acid is the sole bile acid with an FDA-approved injectable formulation (KYBELLA) for localized fat reduction [5]. For any pharmaceutical development program targeting adipocytolysis or localized tissue ablation, DCA is the only compound with a known, validated, and approved clinical pathway. Its synthetic, animal-origin-free manufacturing (per US Patent 8,242,294) is a prerequisite for GMP production of an injectable product, ensuring a consistent, pyrogen-free, and regulatory-compliant active pharmaceutical ingredient (API) [6]. This established precedent provides a strong foundation for formulation development and regulatory strategy that other bile acid analogs lack.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxycholic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.